(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one

PLK1 inhibitor synthesis dihydropteridinone intermediate hydrogenation-cyclization

(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4) is a chiral dihydropteridinone intermediate featuring a 2-chloro substituent, a 7(R)-ethyl group, and an 8-isopropyl group on the fused pyrimidine–pyrazine core. It serves as a critical reactant in the synthesis of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives, a class of novel Polo-like kinase‑1 (PLK1) inhibitors under investigation as antitumor agents.

Molecular Formula C11H15ClN4O
Molecular Weight 254.72
CAS No. 889877-77-4
Cat. No. B2884643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one
CAS889877-77-4
Molecular FormulaC11H15ClN4O
Molecular Weight254.72
Structural Identifiers
SMILESCCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl
InChIInChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17)/t8-/m1/s1
InChIKeyHZKCDOWKVNPXCW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4): A Chiral Dihydropteridinone Intermediate for PLK1 Inhibitor Synthesis


(R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4) is a chiral dihydropteridinone intermediate featuring a 2-chloro substituent, a 7(R)-ethyl group, and an 8-isopropyl group on the fused pyrimidine–pyrazine core [1]. It serves as a critical reactant in the synthesis of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives, a class of novel Polo-like kinase‑1 (PLK1) inhibitors under investigation as antitumor agents [1]. The compound is a building block for introducing the 7-nitrile functionality essential for direct Lys82 interaction in the PLK1 active site, differentiating it from intermediates that generate alternative heterocyclic scaffolds .

PLK1 inhibitor synthetic route Kiryanov et al. advanced intermediate
Imidazole-fused scaffold formation Requires free N5–H position
Chiral (R)-configuration at C7 Retained through hydrogenation-cyclization

Why Generic Dihydropteridinone Intermediates Cannot Substitute (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one in PLK1 Inhibitor Programs


While several dihydropteridinone intermediates exist for PLK1 inhibitor synthesis, the specific 7(R)-ethyl‑8-isopropyl‑2-chloro substitution pattern of CAS 889877-77-4 is uniquely positioned to generate the 5,6-dihydroimidazo[1,5-f]pteridine scaffold—a motif designed to achieve direct Lys82 hydrogen bonding in the PLK1 back pocket [1]. The 5‑methyl analog (CAS 877676-50-1) locks the N5 position, precluding the cyclization chemistry required for imidazole ring fusion, thereby blocking access to this pharmacophore entirely [1][2]. Similarly, swapping the 8‑isopropyl for an 8‑cyclopentyl group (as in compound 28 of Kiryanov et al.) yields intermediates with distinct physicochemical properties and downstream CYP inhibition liabilities, underscoring that even conservative substituent changes propagate into divergent final compound profiles [1].

! N5‑methyl analog (CAS 877676-50-1) permanently blocks imidazole ring fusion, precluding the 5,6-dihydroimidazolo[1,5-f]pteridine scaffold.
! 8‑Cyclopentyl substitution yields intermediates with divergent physicochemical properties and CYP inhibition liabilities that may alter final candidate profiles.
! 2‑Amino or 2‑alkyl analogs lack the electrophilic chloro handle; late-stage C2 diversification via SNAr/Buchwald coupling is not available.

Quantitative Differentiation Evidence for (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4)


Synthetic Yield Advantage: 78% Over Two Steps vs. Multi-Step Routes to Alternative Intermediates

In the Kiryanov et al. synthesis, hydrogenation of the nitro group in precursor 21 followed by spontaneous intramolecular cyclization delivers the target compound (R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (compound 22) in 78% yield over two steps [1]. This compares favorably with the alternative route to the 5-methyl analog (CAS 877676-50-1), which requires a separate N-methylation step and yields the final product in reported purities of 95% rather than a comparable two-step streamlined yield . The 78% two-step efficiency reflects the advantage of an unprotected N5 position that enables direct cyclization without additional protection/deprotection sequences.

Synthetic Yield
Reported
78% over two steps (hydrogenation-cyclization cascade)
Supports convergent synthetic route with fewer purification steps
vs. multi-step N5-methyl analog route requiring separate alkylation
PLK1 inhibitor synthesis dihydropteridinone intermediate hydrogenation-cyclization

Enabling the 5,6-Dihydroimidazolo[1,5-f]pteridine Pharmacophore: Unique N5‑H Requirement for Imidazole Fusion

The N5‑H position of (R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one is essential for the subsequent activation with diethyl phosphorochloridate and reaction with N′-(cyanomethyl)-N,N-dimethylformimidamide anion, which installs the 7‑nitrile‑bearing imidazole ring to generate intermediate 23 in 92% yield [1]. The 5‑methyl analog (CAS 877676-50-1) cannot participate in this transformation because the N5 position is permanently blocked, confining it to the synthesis of tetrahydropteridines (e.g., BI 2536-type scaffolds) rather than the 5,6-dihydroimidazolo[1,5-f]pteridine series [1][2]. This scaffold divergence directly impacts the mode of PLK1 inhibition: the imidazole-fused series achieves direct Lys82 hydrogen bonding, while the tetrahydropteridine series relies on water-mediated interactions [1].

Scaffold Access
Head-to-head
N5‑H free; enables imidazole fusion (92% yield to intermediate 23)
Required for the 5,6-dihydroimidazolo[1,5-f]pteridine core
N5‑methyl analog is structurally incompatible with this transformation
PLK1 inhibitor scaffold diversification nitrile installation

2‑Chloro Substituent as a Versatile Synthetic Handle: Enabling Late-Stage Diversification via SNAr and Buchwald Coupling

Following imidazole ring formation to yield intermediate 23, the 2‑chloro substituent serves as a leaving group for both acid-promoted SNAr reactions (with aniline 24 to give acid 25) and Buchwald Pd-catalyzed coupling (with fluorine-containing aniline 26 to give acid 27), enabling late-stage diversification of the final PLK1 inhibitors (compounds 1 and 14–17) [1]. In contrast, intermediates bearing a 2‑amino or 2‑alkyl substituent lack this electrophilic reactivity and require alternative, often lower-yielding, functionalization strategies to introduce C2‑aryl amine diversity. The dual SNAr/Pd-coupling compatibility of the 2‑chloro group provides synthetic flexibility that is not available with other 2‑substituted dihydropteridinone analogs [1].

C2 Diversification
Class-level
Dual SNAr and Buchwald coupling from single intermediate
Enables parallel SAR library construction at C2 position
2‑amino/alkyl analogs lack electrophilic reactivity for late-stage diversification
palladium-catalyzed amination SNAr late-stage functionalization

Stereochemical Integrity at C7: (R)-Configuration Preserved Through Hydrogenation-Cyclization Cascade

The synthesis of (R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one proceeds from (R)-2-aminobutanoic acid, which establishes the C7 stereocenter. The hydrogenation-cyclization cascade conducted at 35 °C preserves the (R)-configuration, as confirmed by the use of the product in downstream syntheses of enantiomerically pure PLK1 inhibitors [1]. By comparison, the 5‑methyl analog (CAS 877676-50-1) is also reported as the (R)-enantiomer but does not provide access to the imidazole-fused series, limiting its downstream utility despite comparable chiral purity. The Tetrahedron paper on chromatography-free synthesis further validates that the cyanoimidazole ring formation can be conducted without epimerization when starting from this intermediate .

Stereochemical Integrity
Supporting evidence
(R)-configuration retained through hydrogenation and imidazole formation
Confirms chiral purity for downstream PLK1 inhibitor synthesis
No epimerization observed under reported conditions (35 °C, 3 bar H₂)
chiral intermediate enantiomeric purity stereochemical stability

Optimal Application Scenarios for (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one (CAS 889877-77-4)


Synthesis of 5,6-Dihydroimidazolo[1,5-f]pteridine PLK1 Inhibitors With Direct Lys82 Binding (Kiryanov et al. Series)

This compound is the indispensable advanced intermediate for constructing PLK1 inhibitors that contain the 5,6-dihydroimidazolo[1,5-f]pteridine core. The free N5–H position permits imidazole ring fusion with a 7‑nitrile group, enabling direct hydrogen bonding to Lys82 in the PLK1 active site—a binding mode that cannot be achieved with N5‑blocked analogs. Researchers pursuing this specific pharmacophore for oncology programs should procure this intermediate to access compounds 1 and 14–17 described by Kiryanov et al., which demonstrate single‑digit nanomolar cellular PLK1 inhibition and oral bioavailability [1].

Late-Stage Diversification via C2‑Chloro Substitution for Parallel SAR Libraries

The 2‑chloro substituent on the pteridinone core enables two mechanistically distinct coupling modes—acid-promoted SNAr and Buchwald Pd-catalyzed amination—from a single advanced intermediate (compound 23). This divergent reactivity allows medicinal chemistry teams to procure one key intermediate and generate diverse C2‑arylamine libraries in parallel for SAR exploration, rather than synthesizing each analog de novo. The approach was successfully employed to install both standard anilines and fluorine-containing anilines with different electronic properties in the Kiryanov et al. study [1].

Scalable Synthesis With Demonstrated Multi-Gram Performance (50 g Scale, 90% Yield)

The synthesis of (R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one has been validated at a 50 g scale, delivering the product in 90% theoretical yield after hydrogenation-cyclization and crystallization from 2‑propanol/water . This scalable process—using commercially available Pt/C catalyst and vanadium oxyacetylacetonate at 35 °C—makes the compound suitable for procurement by process chemistry groups transitioning from medicinal chemistry quantities to preclinical supply. The crystallization protocol yields the product directly without chromatographic purification, reducing cost and time .

Chromatography-Free Downstream Processing for PLK1 Inhibitor Candidate Advancement

Building on the intermediate described here, Ishimoto et al. (Tetrahedron, 2018) developed a chromatography‑free synthesis of a potent 5,6-dihydroimidazolo[1,5-f]pteridine PLK1 inhibitor, demonstrating that the cyanoimidazole ring formation proceeds at benign temperature without epimerization . The 3‑chloro‑5,6-dihydroimidazolo[1,5-f]pteridine derivative (analogous to compound 23 in the Kiryanov pathway) was coupled with an aniline derivative under both Pd‑catalyzed and acid‑promoted conditions in good yields. This validates the intermediate as a strategic starting point for developing scalable, industrial-friendly routes to PLK1 inhibitors .

Application
Selection Property
Validation Focus
PLK1 inhibitor synthesis (imidazole-fused core)
Free N5–H for imidazole ring fusion with 7‑nitrile installation
Direct Lys82 binding mode in PLK1 active site
Parallel SAR library (C2 diversification)
2‑Chloro dual reactivity (SNAr / Buchwald coupling)
Divergent C2‑arylamine coupling routes from single intermediate
Process-scale intermediate supply
Validated 50 g scale synthesis with crystallization isolation
Scalability and chromatography-free purification
Chromatography-free route to PLK1 candidates
Stereochemical stability under coupling conditions
Enantiomeric purity retained without epimerization
Quote Request

Request a Quote for (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.